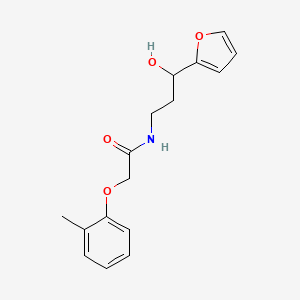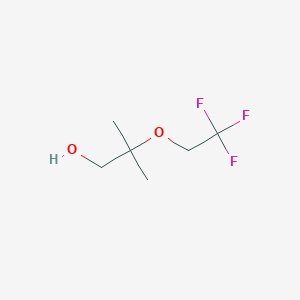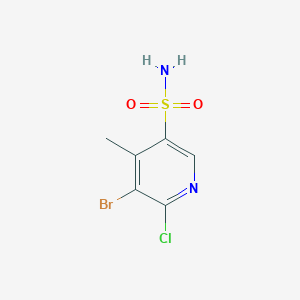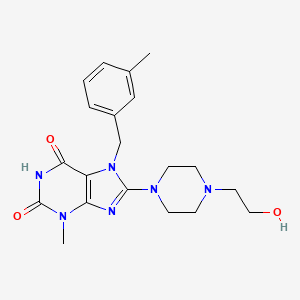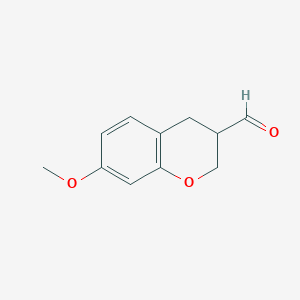
7-Methoxychroman-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxychroman-3-carbaldehyde is a chemical compound with the molecular formula C11H12O3 . It has a molecular weight of 192.21 .
Synthesis Analysis
The synthesis of this compound involves reactions with cyclic secondary amines in alcoholic media . The reaction of 3-formylchromone with cyclic secondary amines in methanol results in (E)-2-methoxy-3-(R2N-methylene)chroman-4-ones . The solubility of the formed products in alcoholic media is a key factor that determines the reaction pathway .Molecular Structure Analysis
The molecular structure of this compound is characterized by distinctive singlets at 3.28–3.45, 6.00–6.19 and 7.54–7.81 ppm for methoxy, H-2 and =CHN protons, respectively . Distinguishing resonances at 54.5–54.9 ppm for the methoxy-carbon, at 99.0–99.4 ppm for C-2, at 100.4–101.7 ppm for C-3, at 147.5–150.3 ppm for =СНN, at 156.2 ppm for C-8a, and 177.4–179.5 ppm .Chemical Reactions Analysis
The chemical reactions of this compound involve the formation of an unstable Michael adduct followed by deformylation and ring opening under the action of the second equivalent of the base .Direcciones Futuras
The future directions of research on 7-Methoxychroman-3-carbaldehyde could involve the synthesis of complex molecules in reactions with Michael donors, dienes, and dienophiles . Additionally, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Propiedades
IUPAC Name |
7-methoxy-3,4-dihydro-2H-chromene-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-3-2-9-4-8(6-12)7-14-11(9)5-10/h2-3,5-6,8H,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHWMSWJFUCXTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)C=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
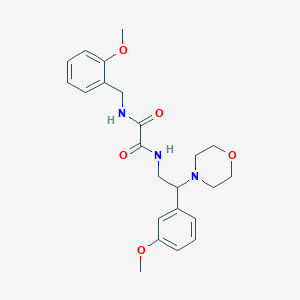
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)

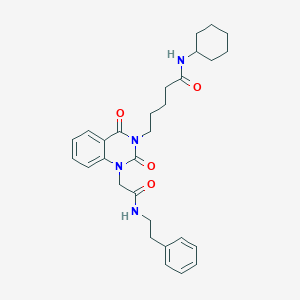
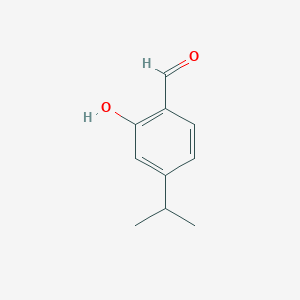
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2419163.png)

![2-Acetylspiro[3.3]heptane](/img/structure/B2419165.png)
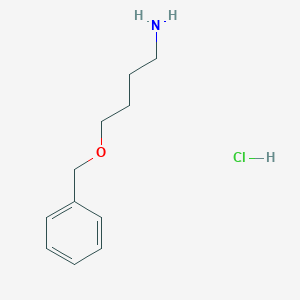
![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2419172.png)
